4-Ethyl-4-phenyl-oxazolidin-2-one
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Overview
Description
4-Ethyl-4-phenyl-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms. It is known for its diverse applications in organic synthesis, particularly as a chiral auxiliary in stereoselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method includes the reduction of N-Boc-L-phenylglycine using a borane reagent to obtain N-Boc-L-phenylglycinol, followed by a ring-closing reaction under catalytic conditions . This method avoids the use of cytotoxic reagents, making it environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions involving 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed via metal-free domino annulation/Mannich reactions . The choice of method depends on the desired yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-phenyl-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of amino alcohols.
Substitution: Formation of N-alkyl or O-alkyl oxazolidinones.
Scientific Research Applications
4-Ethyl-4-phenyl-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions and Michael additions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-phenyl-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates stereoselective transformations by directing the addition of nucleophiles to specific positions on the substrate. This is achieved through the formation of a stable imide intermediate, which enhances the selectivity of the reaction .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency against resistant bacterial strains.
Cycloserine: A second-line drug for tuberculosis, structurally related but with a different mechanism of action.
Uniqueness: 4-Ethyl-4-phenyl-oxazolidin-2-one is unique due to its specific substituents at the 4-position, which confer distinct stereochemical properties. This makes it particularly valuable as a chiral auxiliary in organic synthesis, offering high selectivity and efficiency in various transformations .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-ethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-11(8-14-10(13)12-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
InChI Key |
VXDWPEZDUPCGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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